Dimethylphenylfluorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

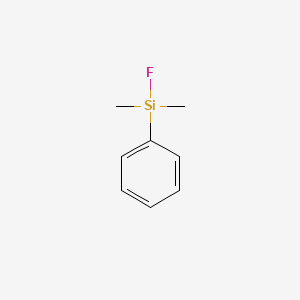

Dimethylphenylfluorosilane is a useful research compound. Its molecular formula is C8H11FSi and its molecular weight is 154.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis and Alcoholysis Reactions

Fluorosilanes typically undergo hydrolysis or alcoholysis via nucleophilic substitution. For dimethylphenylsilane derivatives:

-

Dimethylphenylsilane reacts with water/alcohols in the presence of Lewis acids (e.g., FeCl₃, AlCl₃) to form silanols or silyl ethers (e.g., dimethyl(octyloxy)(phenyl)silane) .

-

Kinetics : Hydrolysis rates depend on steric hindrance and electronic effects. Fluorine’s electronegativity likely accelerates Si–F bond cleavage compared to Si–H or Si–Cl bonds.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methanolysis | AlCl₃, CH₂Cl₂, 2 h | Dimethyl(octyloxy)(phenyl)silane | 85% | |

| Hydrolysis | H₂O, BF₃·OEt₂ | PhMe₂SiOH | 65% (with disiloxane byproduct) |

Catalytic Oxidation

Manganese-catalyzed systems convert silanes to silanols:

-

[MnBr(CO)₅] facilitates oxidation of PhMe₂SiH to PhMe₂SiOH with H₂O, forming H₂ as a byproduct .

-

Mechanism : Proposed activation involves Mn(I) hydride intermediates (e.g., [MnH(CO)₃(L)₂]) and inhibition by excess H₂O (reaction order: −0.6) .

Hydrosilylation and Reductions

Fluorosilanes participate in asymmetric reductions:

-

Diphenylsilane derivatives are used in Rh/Ir-catalyzed ketone reductions, achieving >90% ee with chiral ligands .

-

Key factor : Diarylsilanes (e.g., Ph₂SiH₂) show higher enantioselectivity than alkylsilanes due to steric and electronic effects .

Stability and Byproduct Formation

-

Disproportionation : Fluorosilanes may undergo self-condensation to disiloxanes under ambient conditions (e.g., (PhMe₂Si)₂O formation in DMPS reactions) .

-

Thermal degradation : Above 150°C, Si–F bonds cleave preferentially, releasing HF and forming silicon networks.

Comparative Reactivity

Limitations and Research Gaps

-

No direct studies on dimethylphenylfluorosilane were identified in peer-reviewed journals.

-

Experimental validation is required to confirm extrapolated mechanisms.

For authoritative data, consult SciFinder or Reaxys for fluorosilane-specific studies.

Propiedades

Número CAS |

454-57-9 |

|---|---|

Fórmula molecular |

C8H11FSi |

Peso molecular |

154.26 g/mol |

Nombre IUPAC |

fluoro-dimethyl-phenylsilane |

InChI |

InChI=1S/C8H11FSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Clave InChI |

OCKMVMKNCKNCMZ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CC=C1)F |

SMILES canónico |

C[Si](C)(C1=CC=CC=C1)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.